molecular formula C10H12ClF3N2 B6185492 1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride CAS No. 2624141-16-6

1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride

Cat. No.: B6185492
CAS No.: 2624141-16-6
M. Wt: 252.7
InChI Key:
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Description

1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutan-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of pyridine derivatives followed by cyclobutanation. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone
  • (1S)-1-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine

Comparison: Compared to these similar compounds, 1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

2624141-16-6

Molecular Formula

C10H12ClF3N2

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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